molecular formula C12H11N3O B13970919 4-ethoxy-5H-pyridazino[4,5-b]indole CAS No. 383412-06-4

4-ethoxy-5H-pyridazino[4,5-b]indole

Cat. No.: B13970919
CAS No.: 383412-06-4
M. Wt: 213.23 g/mol
InChI Key: KFOZMTYLCOOMSX-UHFFFAOYSA-N
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Description

4-Ethoxy-5H-pyridazino[4,5-b]indole is a heterocyclic compound that belongs to the pyridazinoindole family This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole ring, with an ethoxy group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-5H-pyridazino[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which undergoes cyclization to yield the desired pyridazinoindole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5H-pyridazino[4,5-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-5H-pyridazino[4,5-b]indole involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

4-Ethoxy-5H-pyridazino[4,5-b]indole can be compared with other similar compounds in the pyridazinoindole family:

The uniqueness of this compound lies in its specific ethoxy substitution, which may confer distinct pharmacological properties compared to other derivatives.

Properties

CAS No.

383412-06-4

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-ethoxy-5H-pyridazino[4,5-b]indole

InChI

InChI=1S/C12H11N3O/c1-2-16-12-11-9(7-13-15-12)8-5-3-4-6-10(8)14-11/h3-7,14H,2H2,1H3

InChI Key

KFOZMTYLCOOMSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CN=N1)C3=CC=CC=C3N2

Origin of Product

United States

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